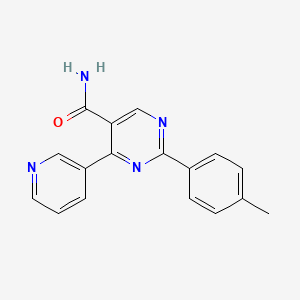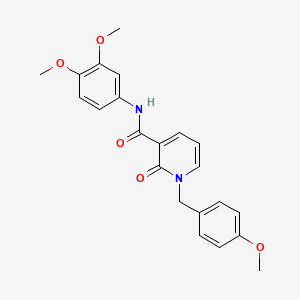
Methyl 2-(4-methylphenyl)-4-(3-pyridinyl)-5-pyrimidinecarboxylate
Overview
Description
Methyl 2-(4-methylphenyl)-4-(3-pyridinyl)-5-pyrimidinecarboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidinecarboxylates and has been the subject of various scientific studies aimed at understanding its synthesis, mechanism of action, and potential benefits in treating various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-(4-methylphenyl)-4-(3-pyridinyl)-5-pyrimidinecarboxylate involves the inhibition of specific enzymes and pathways involved in the development of various diseases. For example, this compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. Additionally, Methyl 2-(4-methylphenyl)-4-(3-pyridinyl)-5-pyrimidinecarboxylate has been shown to inhibit the activity of specific kinases involved in the development of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
Methyl 2-(4-methylphenyl)-4-(3-pyridinyl)-5-pyrimidinecarboxylate has been shown to have several biochemical and physiological effects. For example, this compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, Methyl 2-(4-methylphenyl)-4-(3-pyridinyl)-5-pyrimidinecarboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
Methyl 2-(4-methylphenyl)-4-(3-pyridinyl)-5-pyrimidinecarboxylate has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on Methyl 2-(4-methylphenyl)-4-(3-pyridinyl)-5-pyrimidinecarboxylate. One potential direction is to further investigate its potential applications in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, future studies could focus on developing more effective methods for synthesizing this compound and improving its solubility in water. Finally, research could be conducted to investigate the potential side effects and toxicity of this compound, which could be important for its eventual clinical use.
Scientific Research Applications
Methyl 2-(4-methylphenyl)-4-(3-pyridinyl)-5-pyrimidinecarboxylate has been extensively studied for its potential therapeutic applications. Several scientific studies have shown that this compound exhibits anti-inflammatory, anticancer, and anti-tumor properties. Additionally, Methyl 2-(4-methylphenyl)-4-(3-pyridinyl)-5-pyrimidinecarboxylate has been shown to have potential applications in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
methyl 2-(4-methylphenyl)-4-pyridin-3-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-12-5-7-13(8-6-12)17-20-11-15(18(22)23-2)16(21-17)14-4-3-9-19-10-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLXQYOGXQIKFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C(=N2)C3=CN=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-methylphenyl)-4-(3-pyridinyl)-5-pyrimidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[1-(4-methoxybenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3134129.png)
![5-[1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3134132.png)
![5-{1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B3134135.png)






![5H-indeno[1,2-b]pyridin-5-one O-(2,4-dichlorobenzyl)oxime](/img/structure/B3134190.png)

![Ethyl N-[2,4-dioxo-1-(thiophene-2-carbonylamino)pyrimidine-5-carbonyl]carbamate](/img/structure/B3134203.png)
![1-Phenyl-3-methyl-5-hydroxy-1'-thiourido-3'-methyl[4,5']bipyrazole](/img/structure/B3134206.png)